3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is a complex organic compound that features an imidazole ring, a methoxy group, and an ethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution pattern.
Major Products
Oxidation: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzoic acid.
Reduction: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The methoxy and ethoxyethyl groups can modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxyethyl group and the methoxybenzaldehyde moiety differentiates it from other imidazole derivatives, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
3-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-12(2)16-17-7-8-18(16)10-14-9-13(11-19)5-6-15(14)20-3/h5-9,11-12H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXBJCIHUDECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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